ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate
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Overview
Description
Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate is a chemical compound known for its versatile applications in various fields of scientific research. The compound features a trimethoxyphenyl group, which is a six-membered electron-rich ring, making it a valuable core in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted carbamates .
Scientific Research Applications
Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a critical role in binding to target proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This binding inhibits the activity of these proteins, leading to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate is unique due to its specific trimethoxyphenyl group, which enhances its binding affinity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and medical research applications .
Properties
IUPAC Name |
ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-5-20-13(16)15-14-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLHYLQPYDXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970861 |
Source
|
Record name | Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55508-76-4 |
Source
|
Record name | Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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